

# Volemitol: A Comprehensive Technical Guide on its Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Volemitol**, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific fields due to its roles in plant physiology and its potential applications as a natural sweetener.[1][2] First isolated in 1889 from the mushroom Lactarius volemus, this heptitol is widely distributed in nature, found in higher plants like those of the Primula genus, as well as in red algae, fungi, mosses, and lichens.[1][2] This technical guide provides an in-depth overview of the structure and chemical properties of **volemitol**, its biosynthetic pathway, and relevant experimental protocols for its study.

#### **Chemical Structure and Identification**

**Volemitol** is a heptitol, a seven-carbon sugar alcohol, with a linear chain of seven carbon atoms and a hydroxyl group attached to each. Its chemical structure is defined by a specific stereochemistry, which is crucial for its biological function and physical properties.



| Identifier            | Value   |  |
|-----------------------|---|--|
| Systematic IUPAC Name | (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol[2]                                 |  |
| Other Names           | D-glycero-D-manno-heptitol, $\alpha$ -Sedoheptitol, $\beta$ -Mannoheptitol[2] |  |
| CAS Number            | 488-38-0[1]   |  |
| Chemical Formula      | C7H16O7[1][3]   |  |
| Molecular Weight      | 212.20 g/mol [1][3]   |  |
| InChI Key             | OXQKEKGBFMQTML-KVTDHHQDSA-N[1]  |  |
| Canonical SMILES      | C(INVALID-LINKO)O)O)O">C@HO)O[3]  |  |

## **Physicochemical Properties**

The physicochemical properties of **volemitol** are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property                        | Value                                   | Source(s) |
|---------------------------------|---|-----------|
| Physical State                  | White crystalline substance             | [1][2]    |
| Melting Point                   | 152-153 °C                              | [1][2]    |
| Boiling Point                   | 558.3 °C at 760 mmHg<br>(Predicted)     | [4]       |
| Solubility                      | Highly soluble in water                 | [1]       |
| Specific Optical Rotation, [α]D | +1.92° (c=10, water); +2.65°<br>(water) | [5]       |

Note on Optical Rotation: The specific rotation of **volemitol** is dextrorotatory. Early studies reported values of +1.92° in a 10% aqueous solution and +2.65° in water.[5] It is noteworthy that the addition of borax significantly increases the dextrorotation to approximately +20.83° to +29° in a borax solution, indicating the formation of a borate-**volemitol** complex.[5]



# **Spectroscopic Data**

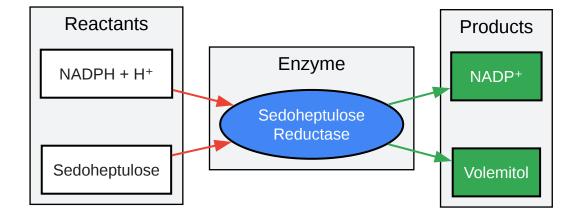
Detailed experimental spectroscopic data for **volemitol**, such as <sup>1</sup>H and <sup>13</sup>C NMR, are not readily available in public databases. However, its structure has been confirmed by these methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H and <sup>13</sup>C NMR spectra of
  volemitol are expected to be complex due to the presence of multiple chiral centers and
  hydroxyl groups. The spectra would show signals corresponding to the seven carbon atoms
  and the sixteen protons, with characteristic chemical shifts for alcohol and alkane moieties.
- Infrared (IR) Spectroscopy: The IR spectrum of **volemitol** would be dominated by a broad and strong absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm<sup>-1</sup>, and C-O stretching vibrations would appear in the 1000-1200 cm<sup>-1</sup> region.
- Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques are suitable for the analysis of **volemitol**. PubChem lists experimental LC-MS data showing a precursor ion [M-H]<sup>-</sup> at m/z 211.082.[3]

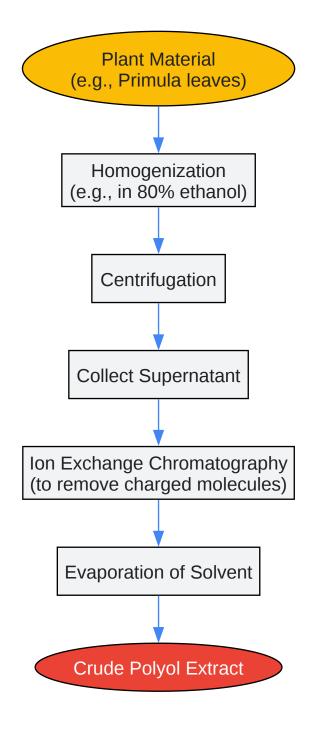
### **Biosynthesis of Volemitol**

In higher plants such as Primula, **volemitol** is a significant product of photosynthesis and plays a role in carbon storage and transport. The primary biosynthetic pathway involves the reduction of the seven-carbon ketose, sedoheptulose.









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